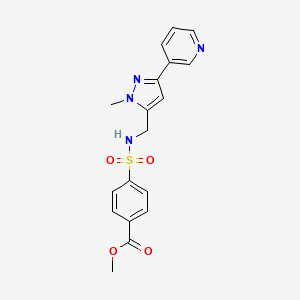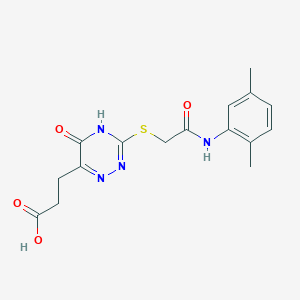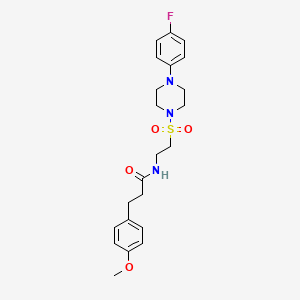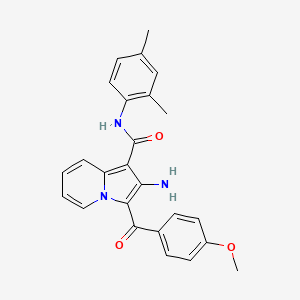
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H27N5O4S3 and its molecular weight is 557.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Research into derivatives of thiadiazole and quinazoline, compounds structurally related to the specified chemical, demonstrates significant antiproliferative and antimicrobial properties. These compounds have been synthesized and evaluated for their potential in inhibiting the growth of cancer cell lines and combating microbial infections. For instance, studies on thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones show promise in anticonvulsant activities, suggesting a potential for neurological applications as well (Archana et al., 2002).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown promising anti-inflammatory and analgesic properties. These derivatives, by virtue of their structural features, might offer insights into the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antipsychotic and Sedative Actions
Compounds incorporating elements of the specified chemical structure have been investigated for their psychotropic, anti-inflammatory, and sedative actions. Notably, derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamides have demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, highlighting their potential in psychiatric and cancer therapy (Zablotskaya et al., 2013).
Antifatigue Effects
Research into benzamide derivatives has uncovered potential applications in combating fatigue. For example, studies on 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine and its derivatives have shown an enhancement in the forced swimming capacity of mice, indicating potential uses in addressing physical exhaustion and improving athletic performance (Wu et al., 2014).
Molecular Interaction Studies
The antagonist activity of certain piperidinyl derivatives against the CB1 cannabinoid receptor has been a subject of molecular interaction studies, offering insights into the development of compounds for neurological disorders (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S3/c31-22(30-16-6-8-18-7-2-3-9-21(18)30)17-35-25-28-27-24(36-25)26-23(32)19-10-12-20(13-11-19)37(33,34)29-14-4-1-5-15-29/h2-3,7,9-13H,1,4-6,8,14-17H2,(H,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJZHLSOTQRICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2684160.png)


![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)
![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)

![(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan](/img/structure/B2684171.png)



